molecular formula C8H12ClN3 B14862362 2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine

2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine

Cat. No.: B14862362
M. Wt: 185.65 g/mol
InChI Key: JWYAFYVCKDVENB-UHFFFAOYSA-N
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Description

2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C8H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine typically involves the reaction of 4-chloro-5,6-dimethylpyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process may involve the use of solvents such as dimethyl sulfoxide or dimethylformamide, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while reduction may produce a more saturated amine derivative .

Scientific Research Applications

2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-5,6-dimethylpyrimidin-2-YL)ethan-1-amine is unique due to the presence of the chloro group at the 4-position of the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-(4-chloro-5,6-dimethylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C8H12ClN3/c1-5-6(2)11-7(3-4-10)12-8(5)9/h3-4,10H2,1-2H3

InChI Key

JWYAFYVCKDVENB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)CCN)C

Origin of Product

United States

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